![molecular formula C7H8N2OS B12908755 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 41200-23-1](/img/structure/B12908755.png)
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: thiazolo[3,2-a]pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl- , is a heterocyclic compound with an intriguing structure. It combines elements of both thiazole and pyrimidine rings, making it an interesting target for scientific exploration .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ethyl chloroacetate with the appropriate precursor compound. The reaction proceeds under reflux conditions, yielding the desired product. Crystallization from ethanol provides a pure, bright yellowish needle-like solid .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have characterized this compound using techniques such as mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .
Chemical Reactions Analysis
Reactivity: 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be introduced.
Other Transformations: Additional reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) could be used.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines) may facilitate substitution reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore the diverse reactivity of this compound.
Scientific Research Applications
Neuroprotection and Anti-Inflammatory Activity: Recent studies have investigated the neuroprotective and anti-neuroinflammatory properties of triazole-pyrimidine hybrid compounds, which include 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. These compounds exhibit promising effects on human microglia and neuronal cells.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP.
Apoptosis Modulation: Reduced levels of cleaved caspase-3 indicate an impact on apoptosis pathways.
NF-kB Pathway Regulation: Molecular docking studies suggest interactions with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one stands out due to its unique fusion of thiazole and pyrimidine moieties. Similar compounds in this class include other thiazolo-pyrimidine hybrids and related heterocycles.
Properties
CAS No. |
41200-23-1 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-9-6(10)2-3-8-7(9)11-5/h2-3,5H,4H2,1H3 |
InChI Key |
ORGOHTXOGSBJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)C=CN=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


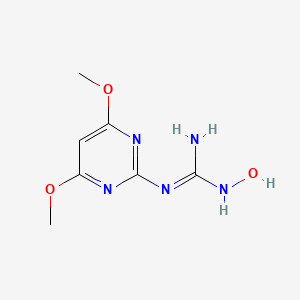



![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
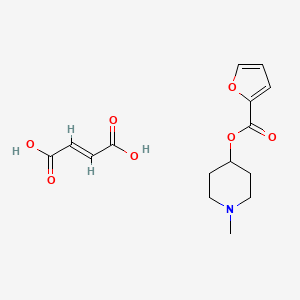
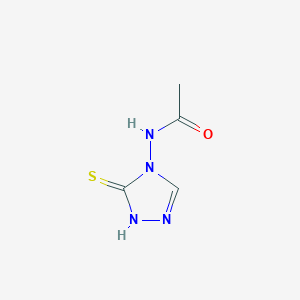

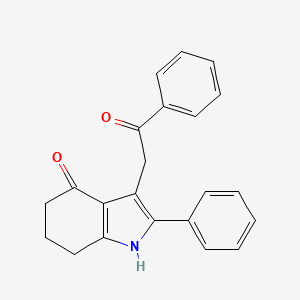
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
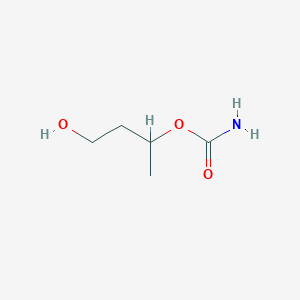
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
